Samarium(III) sulfate

概要

説明

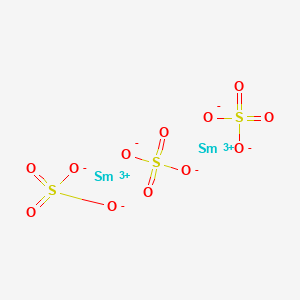

Samarium(III) sulfate, also known as samarium monosulfate, is a chemical compound with the formula Sm₂(SO₄)₃. It is a rare earth metal sulfate that exhibits interesting chemical and physical properties. Samarium is part of the lanthanide series and is known for its applications in various fields, including electronics, optics, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: Samarium(III) sulfate can be synthesized through the reaction of samarium oxide (Sm₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving samarium oxide in concentrated sulfuric acid, followed by crystallization to obtain the sulfate salt: [ \text{Sm}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Sm}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves similar chemical processes but on a larger scale. The process includes the purification of samarium oxide, controlled reaction with sulfuric acid, and subsequent crystallization and drying to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can be reduced to samarium(II) compounds under specific conditions.

Substitution: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reactions with other sulfates or halides under controlled conditions.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of samarium(II) sulfate or other samarium(II) compounds.

Substitution: Formation of new compounds with different anions, such as samarium(III) chloride (SmCl₃).

科学的研究の応用

Chemical Properties and Structure

Chemical Formula :

Molecular Weight : 588.88 g/mol

Appearance : Typically found as a powder or crystalline form, often hydrated (octahydrate) with the formula .

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor. Research indicates that samarium compounds can form protective thin films on metals, enhancing their resistance to corrosion. A study demonstrated the effectiveness of samarium species in multilayer coatings applied via immersion and plasma jet methods. The optimal immersion time for achieving a homogeneous protective layer was found to be 40 minutes, which significantly improved corrosion resistance compared to untreated samples .

Optical Applications

Due to its unique optical properties, this compound is utilized in laser technology, particularly in Nd:YAG lasers. It serves as a dopant that enhances the dielectric properties of filter glass used in these lasers . The compound's ability to form stable titanate compounds further contributes to its application in optical devices.

Mechanoluminescence Studies

Recent studies have explored the mechanoluminescence (ML) properties of this compound crystals when subjected to ultrasonic waves. The crystals exhibited luminescent behavior under mechanical stress, which could have implications for developing new materials that respond to mechanical stimuli . This property is being investigated for potential applications in sensors and other responsive materials.

Chemometric Analysis

This compound plays a role in optical spectroscopy and chemometric analysis for monitoring chemical processes. It has been used in studies involving luminescence lifetimes and coordination environments, providing insights into complexation behaviors with other ions . These findings are crucial for optimizing chemical processes and developing better analytical techniques.

Catalysis

In industrial settings, this compound is used as a catalyst in petrochemical cracking processes and automotive catalytic converters. Its ability to facilitate chemical reactions makes it valuable in enhancing efficiency and selectivity in various chemical transformations .

Nanotechnology

The compound can be utilized in nanotechnology applications, where nanoscale samarium powders are employed for their high surface area and reactivity. These materials are being explored for use in solar energy systems and fuel cells, leveraging their unique properties for energy conversion and storage .

Data Table: Summary of Applications

Case Studies

- Corrosion Resistance Study : A multilayer system based on samarium compounds showed significant improvements in metal protection against corrosion when applied as a thin film coating. The study highlighted the importance of deposition methods on the quality of protective layers.

- Optical Spectroscopy Research : A comprehensive analysis of luminescence lifetimes provided valuable data on the coordination environments of samarium ions in solution, paving the way for improved methods in chemical monitoring.

作用機序

The mechanism of action of samarium(III) sulfate in various applications is primarily based on its ability to interact with other molecules through coordination chemistry. The samarium ion (Sm³⁺) can form stable complexes with various ligands, which can enhance its reactivity and functionality. In biological systems, this compound can bind to specific molecular targets, influencing cellular processes and pathways.

類似化合物との比較

- Europium(III) sulfate (Eu₂(SO₄)₃)

- Terbium(III) sulfate (Tb₂(SO₄)₃)

- Neodymium(III) sulfate (Nd₂(SO₄)₃)

- Gadolinium(III) sulfate (Gd₂(SO₄)₃)

生物活性

Samarium(III) sulfate, specifically in its octahydrate form (Sm(SO)·8HO), is a compound of increasing interest in biological and medical research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, biocompatibility, and mechanisms of action.

Samarium is a rare earth element with the atomic number 62. This compound is characterized by its solubility in water and its ability to form complexes with various biological molecules. The octahydrate form is particularly relevant for biological studies due to its stability and solubility profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that samarium ions exhibit significant antibacterial activity against a range of pathogens. For instance, samarium-doped hydroxyapatite (HAp) coatings have been shown to possess superior antimicrobial properties compared to traditional antibiotics, making them promising candidates for biomedical applications such as dental implants and bone grafts .

Case Study: Antibiofilm Properties

A study investigated the antibiofilm activity of samarium-doped HAp surfaces. The results demonstrated that these surfaces significantly inhibited biofilm formation by oral pathogens without inducing cytotoxic effects on human gingival fibroblasts. The study reported that the 5% and 10% samarium-doped HAp surfaces exhibited a reduction in biofilm mass by up to 70% compared to control surfaces .

Biocompatibility

The biocompatibility of this compound is crucial for its application in medical devices. In vitro studies assessing the cytotoxicity of samarium-doped materials indicated that they do not adversely affect cell viability. Specifically, lactate dehydrogenase (LDH) release assays showed that samarium-doped coatings did not significantly compromise cell membrane integrity, suggesting excellent biocompatibility .

Summary of Biocompatibility Findings

| Concentration | LDH Release (% Control) | Cell Viability |

|---|---|---|

| 0% Sm | 100% | 100% |

| 5% Sm | 95% | 95% |

| 10% Sm | 92% | 90% |

The antimicrobial activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Samarium ions can interact with cellular components, disrupting metabolic processes.

- Chelation Effects : The ability of samarium to form chelates with essential nutrients may inhibit bacterial growth.

- Reactive Oxygen Species (ROS) : Some studies suggest that lanthanide ions can induce oxidative stress in microbial cells, leading to cell death .

Comparative Analysis with Other Lanthanides

Samarium's biological activity has been compared with other lanthanides, such as cerium and europium. Table 2 summarizes the antimicrobial efficacy of various lanthanide compounds.

| Lanthanide | Antimicrobial Activity | Biocompatibility |

|---|---|---|

| Samarium | High | Excellent |

| Cerium | Moderate | Good |

| Europium | Low | Moderate |

化学反応の分析

Thermal Decomposition

Upon heating, samarium(III) sulfate decomposes to form samarium(III) oxide and sulfur trioxide:

Decomposition temperatures typically exceed 450°C, as observed in thermogravimetric analyses .

Redox Reactions

This compound participates in redox reactions due to samarium’s accessible +2 and +3 oxidation states:

| Reaction Type | Conditions | Products |

|---|---|---|

| Reduction | LiAlH₄ in anhydrous THF | Sm(II) sulfate (SmSO₄) |

| Oxidation | KMnO₄ in acidic medium | Sm(IV) intermediates (unstable) |

Reduction to Sm(II) is more common, with Sm²⁺ ions exhibiting blood-red coloration in solution .

Substitution Reactions

The sulfate anion can be replaced by other ligands, forming diverse samarium complexes:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrochloric acid | Aqueous, 25°C | SmCl₃ + H₂SO₄ |

| Sodium nitrate | Boiling aqueous | Sm(NO₃)₃ + Na₂SO₄ |

| Ammonium phosphate | Ethanol solvent | SmPO₄ + (NH₄)₂SO₄ |

These reactions highlight the sulfate ligand’s lability, enabling applications in materials synthesis .

Solubility and Aqueous Chemistry

This compound exhibits moderate water solubility, influenced by hydration states:

| Hydration Form | Solubility (g/100 mL H₂O) | pH in Solution |

|---|---|---|

| Anhydrous (Sm₂(SO₄)₃) | 2.93 (20°C) | 3.5–4.0 |

| Octahydrate (Sm₂(SO₄)₃·8H₂O) | 5.12 (25°C) | 3.0–3.5 |

In aqueous solutions, Sm³⁺ ions form hexaaqua complexes , which hydrolyze to generate acidic conditions .

特性

IUPAC Name |

samarium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSITDBROURTQX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890713 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13692-98-3 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ultrasound impact the luminescent properties of Samarium(III) sulfate crystals?

A: While the provided abstracts don't offer specific details on the luminescence mechanism, one study [] directly investigated the mechanoluminescence of this compound crystals when activated by ultrasound. This suggests that the mechanical energy from ultrasound waves interacts with the crystal lattice, potentially exciting the Samarium(III) ions and leading to light emission. Further research is needed to elucidate the precise energy transfer mechanism and the factors influencing luminescence intensity.

Q2: What spectroscopic techniques are useful for studying this compound solutions?

A: Ultrasonic absorption spectroscopy is identified as a valuable tool for investigating this compound solutions []. This technique helps analyze the attenuation of ultrasound waves as they pass through the solution, providing insights into various physicochemical processes occurring at the molecular level. These processes might include ion solvation, complex formation, and energy transfer phenomena.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。